2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid

Description

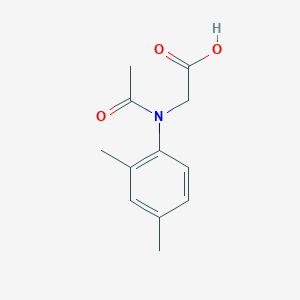

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid is a substituted acetamidoacetic acid derivative featuring a 2,4-dimethylphenyl group attached to the acetamido nitrogen. This compound belongs to a class of molecules where aromatic substituents modulate physicochemical and biological properties.

Properties

IUPAC Name |

2-(N-acetyl-2,4-dimethylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-4-5-11(9(2)6-8)13(10(3)14)7-12(15)16/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXJSWRJFQZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299928-38-4 | |

| Record name | (ACETYL-2,4-DIMETHYLANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid typically involves the reaction of 2,4-dimethylaniline with chloroacetic acid to form an intermediate, which is then acylated with acetic anhydride. The reaction conditions generally include:

Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.

Solvent: Common solvents used include ethanol or methanol.

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be employed to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or alcohols replace the acetamido group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

- Core structure : Acetamidoacetic acid backbone.

- Substituent : 2,4-Dimethylphenyl group at the acetamido nitrogen.

- Functional groups : Carboxylic acid (-COOH) and amide (-CONH-).

Comparison with Structural Analogs

The following compounds share structural similarities with 2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid but differ in substituents, functional groups, or biological activity.

Substituent Variations on the Aromatic Ring

Key Observations :

- Electron-donating groups (e.g., methyl in 2,4-dimethylphenyl) increase hydrophobicity and may improve membrane permeability .

- Electron-withdrawing groups (e.g., Cl in dichlorophenoxy) enhance polarity and solubility but reduce bioavailability .

- Heterocyclic substituents (e.g., indole or oxopyrrolidine) introduce hydrogen-bonding or enzymatic recognition motifs .

Functional Group Modifications

Key Observations :

Biological Activity

2-(N-(2,4-Dimethylphenyl)acetamido)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN\O

- Molecular Weight : 221.25 g/mol

This compound features an acetamido group attached to an acetic acid moiety, with a dimethylphenyl substituent that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cholinesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Inhibiting AChE can increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

- Anti-inflammatory Activity : Similar compounds have shown potential as anti-inflammatory agents by selectively inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies indicate that such compounds can bind effectively to COX-2, suggesting a possible pathway for anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, insights from related compounds indicate:

- Absorption and Distribution : The lipophilic nature of the dimethylphenyl group may enhance the compound's absorption through biological membranes.

- Metabolism : Compounds with similar structures often undergo hepatic metabolism, primarily through phase I and phase II metabolic pathways, leading to various metabolites that may also exhibit biological activity.

Anticancer Potential

Recent studies have indicated that derivatives of acetamido acids can exhibit significant anticancer activity. For instance:

- In Vitro Studies : Compounds structurally similar to this compound have been tested against various cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer). These studies revealed varying degrees of cytotoxicity, with some derivatives achieving IC50 values as low as 1.25 μM .

| Compound | Cell Line | IC50 (μM) | Viability (%) |

|---|---|---|---|

| Compound A | A549 | 1.25 | 21.74 ± 1.60 |

| Compound B | MCF-7 | 34.73 | 59.59 ± 1.36 |

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, indicating that modifications in the acetamido structure can enhance efficacy against various pathogens.

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound demonstrated improved cognitive function correlated with reduced AChE activity .

- Inflammatory Disorders : Clinical trials involving similar anti-inflammatory agents have shown significant reductions in inflammatory markers in patients suffering from rheumatoid arthritis when treated with COX inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.